![molecular formula C16H14ClN3 B2632510 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine CAS No. 477856-44-3](/img/structure/B2632510.png)
7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine
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Overview
Description
“7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine” is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific synthesis method for “7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine” was not found in the search results.Physical And Chemical Properties Analysis
The molecular weight of “7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine” is 283.76 . The predicted boiling point is 424.4±40.0 °C, and the predicted density is 1.286±0.06 g/cm3 .Scientific Research Applications
- Researchers have investigated the anticancer potential of 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine. It acts as a kinase inhibitor, targeting specific signaling pathways involved in cancer cell growth and survival . Further studies explore its efficacy against different cancer types.
- This compound inhibits kinases, which play crucial roles in cellular signaling. For instance, it has been studied as a Src kinase inhibitor, showing promise in tumor growth suppression . Understanding its selectivity and mechanism of action is essential for drug development.
- 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine may exhibit α-glucosidase inhibitory activity. Compounds that target this enzyme are relevant for managing diabetes and related metabolic disorders . Investigating its binding interactions with α-glucosidase provides valuable insights.
- Researchers have used this quinazoline derivative in synthetic methodologies. It catalyzes allylation reactions and participates in benzylation processes . Understanding its reactivity and selectivity aids in designing efficient synthetic routes.
- The compound’s synthesis has been applied to CNS drugs, including methaqualone, mebroqualone, mecloqualone, piriquialone, and diproqualone . These drugs impact neurotransmission and have sedative or anxiolytic effects.
Anticancer Properties
Kinase Inhibition
Enzyme Inhibition
Synthetic Methodology
Central Nervous System (CNS) Drugs
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activities . They have been used in the treatment of various conditions, including cancer and microbial infections .
Mode of Action
Quinazoline derivatives have been shown to interact with their targets in a variety of ways . For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Quinazoline derivatives have been reported to exhibit excellent pharmacokinetics and in vivo activity following oral dosing .
Result of Action
Quinazoline derivatives have been reported to exhibit a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds .
properties
IUPAC Name |
7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-3-4-11(2)14(7-10)20-16-13-6-5-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFQRIGFJFSNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine |
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